
N,N'-Bis(4-chlorophenyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-chlorophenyl and nitroso groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline with phosgene to form N,N’-bis(4-chlorophenyl)urea, which is then treated with nitrous acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
Industrial production of N,N’-Bis(4-chlorophenyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-chlorophenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Products where the chlorophenyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-chlorophenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N-nitrosourea involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the inhibition of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-chlorophenyl)urea: Similar structure but lacks the nitroso group.
N,N’-Bis(4-chlorophenyl)thiourea: Contains sulfur instead of oxygen.
N,N’-Bis(4-chlorophenyl)hydrazine: Contains a hydrazine group instead of the nitroso group.
Uniqueness
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications.
Propiedades
Número CAS |
84784-23-6 |
|---|---|
Fórmula molecular |
C13H9Cl2N3O2 |
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
1,3-bis(4-chlorophenyl)-1-nitrosourea |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-5-11(6-2-9)16-13(19)18(17-20)12-7-3-10(15)4-8-12/h1-8H,(H,16,19) |
Clave InChI |
URJCKZPTGSQMMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)Cl)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


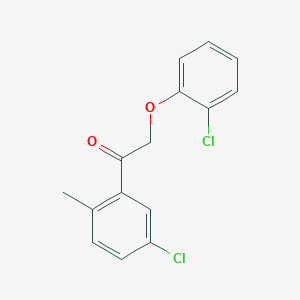
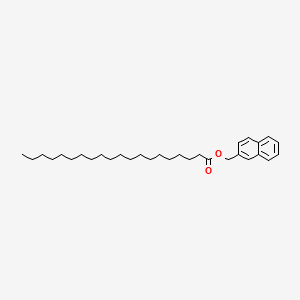
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
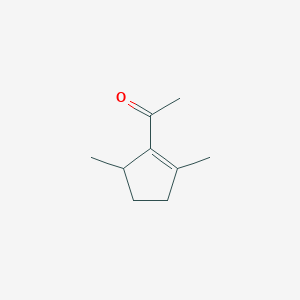
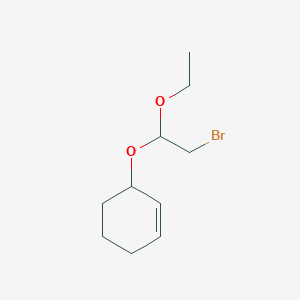
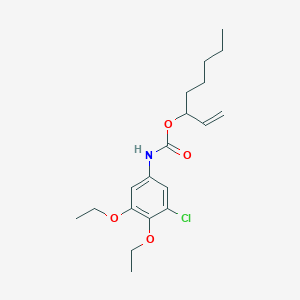
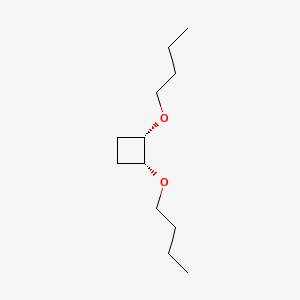
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
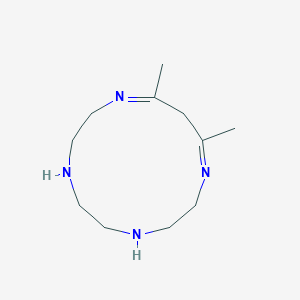
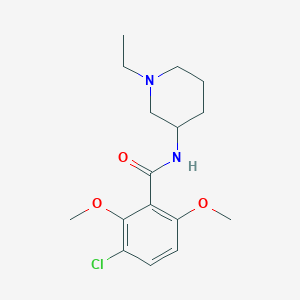
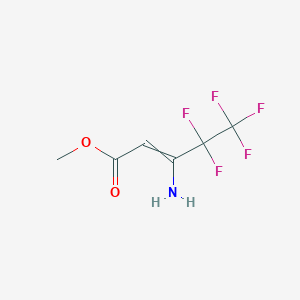
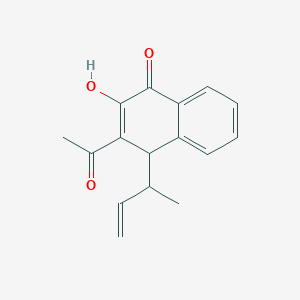

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
